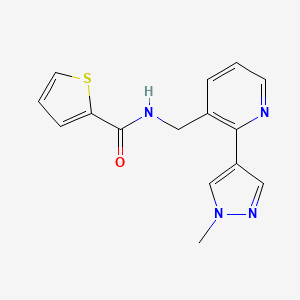

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-10-12(9-18-19)14-11(4-2-6-16-14)8-17-15(20)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOULHLCVIXIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Pyridine Ring Formation: The pyridine ring can be constructed via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.

Thiophene Ring Introduction: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Amide Formation: Finally, the carboxamide group is introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyrazole or pyridine rings, potentially leading to the formation of dihydropyrazole or dihydropyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its heterocyclic structure is similar to many pharmacologically active compounds, making it a candidate for drug discovery and development. Studies may focus on its interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area aims to identify its efficacy and safety as a potential drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Physical properties (melting point, solubility) for the target compound are unavailable, limiting formulation insights .

Target Ambiguity : The primary biological target of the compound remains unconfirmed, necessitating further binding assays.

Structural Optimization: Hybridizing the pyridine-thiophene scaffold with benzoquinazolinone-like cores () could enhance potency and selectivity .

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄OS |

| Molecular Weight | 298.4 g/mol |

| CAS Number | 2034228-90-3 |

| Structure | Structure |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Preparation of Intermediates : Synthesis begins with the formation of pyrazole and pyridine intermediates.

- Coupling Reaction : These intermediates are then coupled with a thiophene derivative.

- Formation of Benzamide Linkage : The final step involves creating the benzamide linkage using coupling agents like EDCI and catalysts such as DMAP.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. It may function as an inhibitor or activator of various enzymes or receptors, thereby modulating critical biochemical pathways essential for cellular functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably:

-

In vitro Studies : Research has shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with pyrazole moieties have demonstrated IC50 values ranging from 0.067 µM to 49.85 µM against different cancer types, including lung and cervical cancers .

Study Reference Compound Cell Line Tested IC50 (µM) Xia et al. 5 A549 49.85 Sun et al. 66 H460, MCF-F 0.75 - 4.21 Li et al. 67 HCT116 Significant inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and pathways associated with inflammation . The mechanism often involves blocking specific kinases involved in inflammatory signaling.

Case Studies

Case Study 1: Antitumor Activity

In a study conducted by Fan et al., derivatives similar to this compound were evaluated for their antitumor activity against A549 cell lines. The results indicated that these compounds could induce autophagy without triggering apoptosis, suggesting a unique pathway for cancer treatment .

Case Study 2: CDK2 Inhibition

Another study focused on the inhibition of Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Compounds derived from pyrazole structures exhibited promising inhibitory effects on CDK2 activity, indicating potential applications in cancer therapy through cell cycle modulation .

Q & A

Basic Research Questions

Q. What are the key structural features of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, and how do they influence its reactivity?

- Answer : The compound comprises three heterocyclic systems: a thiophene ring (electron-rich sulfur-containing aromatic system), a pyridine ring (basic nitrogen heterocycle), and a 1-methylpyrazole moiety (five-membered ring with two adjacent nitrogen atoms). The pyrazole’s methyl group enhances steric stability, while the pyridine’s basicity facilitates hydrogen bonding with biological targets. The thiophene-carboxamide group contributes to π-π stacking interactions and solubility modulation. These features collectively influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and amide bond formation .

- Methodological Insight : Characterize the structure using 1H/13C NMR (aromatic proton signals at δ 7.0–8.5 ppm and carboxamide carbonyl at ~168 ppm) and HRMS for molecular ion confirmation. Computational tools (e.g., Gaussian for HOMO-LUMO analysis) can predict electron density distribution .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A multi-step approach is typical:

Pyridine-pyrazole intermediate : Couple 2-chloropyridine with 1-methylpyrazole via Buchwald-Hartwig amination (Pd(OAc)₂/XPhos catalyst, toluene, 110°C, 12h) .

Methylation : React the intermediate with thiophene-2-carboxamide using EDC/HOBt in DMF to form the final amide bond .

- Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (gradient elution). Yield improvements (>70%) require strict anhydrous conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., rapid hepatic clearance) or metabolite interference.

- Experimental Design :

ADME Profiling : Conduct liver microsomal stability assays (human/rat, 1 µM compound, LC-MS quantification) to identify metabolic hotspots .

Metabolite Identification : Use UHPLC-QTOF-MS with fragmentation patterns to detect active/inactive metabolites.

Pharmacokinetic Modeling : Apply PBPK models (e.g., GastroPlus) to correlate in vitro data with observed in vivo outcomes .

- Case Study : A pyrimidine-thiophene analog showed 90% enzyme inhibition in vitro but <10% oral bioavailability; structural optimization (e.g., trifluoromethyl substitution) improved stability .

Q. What strategies optimize the compound’s selectivity for kinase targets (e.g., JAK2 vs. EGFR)?

- Answer :

- Structure-Based Design : Perform molecular docking (AutoDock Vina) to compare binding poses in JAK2 (PDB: 4BBE) vs. EGFR (PDB: 1M17). Focus on hinge region interactions (pyridine N as H-bond acceptor) and hydrophobic pockets (methylpyrazole orientation) .

- Selectivity Screening : Use a kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM concentration. IC₅₀ ratios <10 indicate high selectivity.

- Data Contradiction Resolution : If off-target effects persist, introduce steric hindrance (e.g., bulky substituents on the pyridine ring) to disrupt non-selective interactions .

Q. How can solubility limitations in aqueous buffers be addressed without compromising bioactivity?

- Answer :

- Salt Formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling (shake-flask method, 25°C).

- Prodrug Approach : Synthesize a phosphate ester prodrug at the carboxamide group, which hydrolyzes in vivo .

- Co-Solvent Systems : Use 10% DMSO/PBS for in vitro assays, ensuring <0.1% solvent cytotoxicity (MTT assay validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.